molecular formula C15H21NO3 B7928821 (4-Benzylamino-cyclohexyloxy)-acetic acid

(4-Benzylamino-cyclohexyloxy)-acetic acid

Cat. No.: B7928821
M. Wt: 263.33 g/mol
InChI Key: WFKBJXIQZOREFI-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry

In modern drug discovery, the development of novel molecular scaffolds is a cornerstone of identifying new therapeutic agents. mdpi.com The structure of (4-Benzylamino-cyclohexyloxy)-acetic acid is emblematic of a synthetic strategy that combines established pharmacophores to create unique chemical matter. The aminocyclohexane framework is a versatile scaffold used widely in drug design. acs.org Similarly, acetic acid derivatives are prevalent in medicinal chemistry, often serving as crucial components for interacting with biological targets or improving the pharmacokinetic properties of a molecule. nih.govclinpgx.org

The combination of a cycloalkane ring with a carboxylic acid functional group is a recognized strategy in the design of bioactive compounds. researchgate.netnih.gov For instance, cyclohexane (B81311) derivatives are frequently used as key building blocks for synthesizing drug candidates. researchgate.net Research on analogous structures, such as phenoxyacetic acids, has shown these motifs to be effective in targeting enzymes like cyclooxygenase (COX), highlighting the therapeutic potential of the oxy-acetic acid feature. nih.govnih.govmdpi.com The inclusion of an amino group, particularly a benzylamine (B48309), further functionalizes the cyclohexane ring, adding a basic center and a hydrophobic aromatic element, which can be critical for specific receptor or enzyme binding. mdpi.com This strategic combination of functional groups places the compound within the broad and active field of research focused on small molecule modulators of biological processes.

Structural Archetype and Chemical Class Significance

The chemical architecture of this compound is a composite of three distinct structural motifs, each contributing to its potential physicochemical and pharmacological profile. The significance of this archetype lies in the synergistic interplay of these components.

Cyclohexane Ring: As a saturated carbocycle, the cyclohexane ring provides a three-dimensional, non-planar scaffold. Unlike flat aromatic rings, its flexible chair and boat conformations allow for precise spatial orientation of its substituents. This is a critical feature in drug design, as the specific geometry of a molecule often dictates its ability to fit into the binding pocket of a protein target. acs.orgnih.gov

Benzylamino Group: This group consists of a secondary amine attached to a benzyl (B1604629) group (a benzene (B151609) ring connected via a methylene (B1212753) bridge). The amine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. mdpi.com The benzyl group introduces a significant hydrophobic and aromatic component, which can engage in van der Waals, pi-pi stacking, or hydrophobic interactions within a protein binding site. nih.gov The presence of this group is a common strategy to enhance binding affinity for specific biological targets.

The integration of these three parts results in a molecule with a distinct topographical and electronic profile: a flexible aliphatic core, a polar acidic functional group, and a bulky aromatic amine moiety. This combination makes it a member of the broader class of amino acid mimetics or derivatives, which are widely explored for their potential to interact with a vast range of biological systems.

Table 1: Structural Components and Their Significance
Structural ComponentDescriptionSignificance in Medicinal ChemistryPotential Interactions
Cyclohexane RingA six-membered, saturated carbocyclic ring.Provides a non-planar, 3D scaffold for orienting functional groups. acs.orgForms the core structure, influencing overall molecular shape and rigidity.
Oxy-acetic AcidAn acetic acid group linked via an ether bond.Acts as a key binding group, improves hydrophilicity, and mimics natural ligands. nih.govnih.govIonic bonds, hydrogen bonding with target protein residues.
Benzylamino GroupA secondary amine substituted with a benzyl group.Introduces a hydrophobic aromatic ring and a hydrogen bonding site. mdpi.comHydrophobic interactions, pi-pi stacking, hydrogen bonding.

Overview of Advanced Research Trajectories on Related Chemical Scaffolds

While direct research on this compound is not prominent in publicly accessible literature, extensive research on related scaffolds provides insight into its potential applications and the scientific rationale for its design. The trajectories for these related structures primarily focus on the development of inhibitors for enzymes and modulators for receptors.

A significant area of research involves modifying the core and side chains of such scaffolds to achieve high potency and selectivity for specific biological targets. For example, research into cyclopentane (B165970) carboxylic acids has led to the discovery of potent and selective inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. nih.gov In these studies, the carboxylic acid was identified as a crucial "warhead" for the molecule's activity, while modifications to other parts of the scaffold were used to improve potency and metabolic stability. nih.gov

Another highly relevant research trajectory is seen in the development of phenoxyacetic acid derivatives as selective inhibitors of the COX-2 enzyme, a key target in inflammation. nih.govmdpi.com Numerous studies have synthesized and tested libraries of these compounds, demonstrating that the phenoxyacetic acid moiety can be a central component of highly effective anti-inflammatory agents. mdpi.comresearchgate.net The data from these studies show that subtle changes to the substituents on the aromatic ring can lead to significant differences in inhibitory concentration (IC₅₀), highlighting the importance of structure-activity relationship (SAR) studies. nih.govmdpi.com For instance, certain substitutions can result in compounds with IC₅₀ values in the nanomolar range, indicating powerful pharmacological potential. nih.govmdpi.com

The broader aminocyclohexane scaffold is also an area of active investigation for discovering novel neuropharmacological agents. acs.org These simple but versatile chemical platforms are used to construct diverse compound libraries, which can then be screened for activity against various central nervous system targets. acs.org This highlights the potential of scaffolds like that of this compound to serve as a foundation for developing new classes of therapeutic agents.

Table 2: Research Findings on Related Scaffolds (Phenoxyacetic Acid Derivatives as COX-2 Inhibitors)
Compound ID (from source)Chemical ModificationTargetReported IC₅₀ (μM)Reference
Compound 5dPhenoxyacetic acid derivativeCOX-20.06 - 0.09 nih.gov
Compound 5fPhenoxyacetic acid derivativeCOX-20.06 - 0.09 nih.govmdpi.com
Compound 7bPhenoxyacetic acid derivativeCOX-20.06 - 0.09 nih.govmdpi.com
Compound 10cPhenoxyacetic acid derivativeCOX-20.06 - 0.09 nih.gov
Compound 10fPhenoxyacetic acid derivativeCOX-20.06 - 0.09 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(benzylamino)cyclohexyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)11-19-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBJXIQZOREFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of 4 Benzylamino Cyclohexyloxy Acetic Acid

State-of-the-Art Synthetic Pathways for the Core (4-Benzylamino-cyclohexyloxy)-acetic acid Scaffold

The construction of the this compound core relies on robust and adaptable synthetic routes. These pathways are designed to build the molecule's characteristic features: the substituted cyclohexane (B81311) ring, the benzylamino group, and the acetic acid side chain.

Multi-Step Synthesis Strategies

The synthesis of the this compound scaffold is typically achieved through a multi-step process that assembles the key fragments of the molecule sequentially. mdpi.com A common strategy begins with a precursor containing the cyclohexane ring and appropriate functional groups for elaboration.

One plausible and efficient route starts from ethyl 4-hydroxycyclohexanecarboxylate. The synthesis can be conceptualized in the following key transformations:

Etherification : The hydroxyl group of a protected 4-hydroxycyclohexane derivative is alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This step introduces the acetic acid ester moiety.

Conversion to Amine Precursor : The ester group on the cyclohexane ring is converted into a functional group suitable for introducing the benzylamino moiety. This often involves hydrolysis of the ester to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to yield an amine. Alternatively, reduction of a 4-oxocyclohexane precursor can be employed.

Reductive Amination : The core of the synthesis involves the coupling of the newly formed amino group on the cyclohexane ring with benzaldehyde (B42025). This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method is highly effective for forming the benzylamino linkage. nih.gov

Hydrolysis : The final step is the saponification of the ethyl ester of the acetic acid side chain using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like THF, methanol, and water, to yield the final carboxylic acid product. nih.gov

A representative synthetic scheme is outlined below:

Scheme 1: Plausible Multi-Step Synthesis

This modular approach allows for the introduction of diversity at various points in the synthesis, for example, by using different substituted benzaldehydes in the reductive amination step. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The cyclohexane ring in this compound contains at least two stereocenters, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. Control over the stereochemistry is therefore a critical aspect of its synthesis.

Stereoselective Synthesis : Achieving stereoselectivity can be approached by carefully selecting the hydrogenation conditions of an aromatic precursor. For instance, the hydrogenation of a related compound, 4-aminophenylacetic acid, can yield different ratios of cis and trans isomers depending on the catalyst and reaction conditions. google.com Using specific catalysts like rhodium on carbon or controlling the pressure and temperature during the reduction of a 4-benzylaminophenol precursor could favor the formation of the desired trans isomer, which is often the thermodynamically more stable configuration.

Chiral Resolution : When a racemic mixture of enantiomers is produced, chiral resolution is the most common method to separate them. wikipedia.org

Diastereomeric Salt Formation : A widely used technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org Common resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid. wikipedia.org

Chiral Auxiliaries : Another approach involves the covalent derivatization of the carboxylic acid with a chiral auxiliary, such as L-menthol, to form diastereomeric esters. beilstein-journals.org These esters can then be separated using standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomers removes the chiral auxiliary and yields the pure enantiomers of the target acid. beilstein-journals.org

Chiral Chromatography : Direct separation of enantiomers can also be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase or by using a chiral mobile phase additive. nih.govtcichemicals.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction times and byproducts. numberanalytics.com This process involves systematically varying key parameters for critical steps like the reductive amination or the initial etherification. beilstein-journals.orgsemanticscholar.org

The one-variable-at-a-time (OVAT) approach or more advanced Design of Experiments (DoE) can be employed. numberanalytics.com For the reductive amination step, variables would include the choice of reducing agent, solvent, temperature, and reaction time. researchgate.net

Table 1: Illustrative Optimization of the Reductive Amination Step

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1 NaBH(OAc)₃ THF 25 12 92
2 NaBH₃CN Methanol 25 12 85
3 NaBH₄ Methanol 0-25 12 70
4 H₂/Pd-C Ethanol 25 24 88
5 NaBH(OAc)₃ Dichloromethane (B109758) 25 12 89

This table is a hypothetical representation based on common findings in synthetic chemistry to illustrate the optimization process.

As the data suggests, sodium triacetoxyborohydride in THF at room temperature often provides excellent yields for this type of transformation. nih.gov Further fine-tuning of temperature and time can slightly alter the outcome. numberanalytics.com

Strategic Functionalization and Derivatization Methodologies

Derivatization of the core this compound scaffold is crucial for exploring its chemical space and for applications in fields such as medicinal chemistry and materials science. Modifications typically target the carboxylic acid group or the benzylamino moiety.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid group is a prime site for functionalization, readily converted into a variety of esters and amides.

Esterification :

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). masterorganicchemistry.comathabascau.ca The reaction is reversible and is driven to completion by using the alcohol as the solvent or by removing the water formed. athabascau.ca

DCC/DMAP Coupling : For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.org This method allows for the formation of esters at room temperature under neutral conditions. orgsyn.org

Amidation : The synthesis of amides typically requires activation of the carboxylic acid. This can be achieved by converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as DCC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine.

Table 2: Representative Derivatives of the Carboxyl Group

Derivative Type Reagent Product Structure
Methyl Ester Methanol, H⁺ R-COOCH₃
Ethyl Ester Ethanol, H⁺ R-COOCH₂CH₃
tert-Butyl Ester tert-Butanol, DCC, DMAP R-COOC(CH₃)₃
Simple Amide SOCl₂, then NH₃ R-CONH₂
N-Methyl Amide HBTU, N-Methylamine R-CONHCH₃

R represents the (4-Benzylamino-cyclohexyl)oxy-methyl scaffold.

Modifications of the Benzylamino Moiety

The benzylamino group offers two primary sites for modification: the secondary amine nitrogen and the benzyl (B1604629) group's aromatic ring.

N-Acylation and N-Alkylation : The secondary amine can be acylated to form amides using acyl chlorides or anhydrides under basic conditions. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. N-alkylation can be achieved by reacting the amine with alkyl halides, though controlling the degree of alkylation can be challenging. Using specific bases like cesium carbonate can promote selective mono-alkylation. researchgate.net

Modification of the Benzyl Ring : The aromatic ring of the benzyl group can be functionalized to introduce electronic or steric diversity. This is typically accomplished by starting the synthesis with a substituted benzaldehyde in the reductive amination step. nih.gov For instance, using 4-methoxybenzaldehyde (B44291) or 3-methylbenzaldehyde (B113406) would result in analogues with methoxy (B1213986) or methyl groups on the benzyl ring, respectively. nih.gov Such modifications are often used to probe structure-activity relationships. nih.govnih.gov

De-benzylation and Re-functionalization : The benzyl group can be removed via catalytic hydrogenation (hydrogenolysis) to yield a primary amine on the cyclohexane ring. This primary amine can then be reacted with a different aldehyde or ketone via reductive amination, or with other electrophiles, to install a wide variety of new substituents.

Cyclohexyl Ring Functionalization and Stereoisomer Generation

The synthesis of stereochemically pure isomers often begins with the selection of appropriate starting materials, such as cis- or trans-4-hydroxycyclohexanecarboxylic acid. These precursors allow for the controlled introduction of the benzylamino and the acetic acid ether moieties while retaining the desired stereochemistry of the cyclohexyl ring. For instance, the synthesis of the trans isomer of a related compound, trans-4-amino-cyclohexyl acetic acid ethyl ester, has been achieved through a two-step hydrogenation of 4-nitrophenyl acetic acid. This process involves the initial reduction of the nitro group followed by the saturation of the phenyl ring under specific temperature and pressure conditions in the presence of a palladium on carbon (Pd/C) catalyst, which favors the formation of the trans product google.com. The ratio of cis to trans isomers can be influenced by the reaction conditions, including the solvent and catalyst used google.com.

Enzymatic methods also offer a high degree of stereoselectivity. Transaminases have been successfully employed for the stereocontrolled functionalization of cyclohexanones to produce specific cis or trans 4-substituted cyclohexylamines. These biocatalytic approaches can achieve high diastereomeric excess (de > 99%) and are advantageous for their mild reaction conditions and environmental compatibility.

Further functionalization of the cyclohexyl ring can be achieved through various synthetic transformations. For example, the introduction of additional substituents on the cyclohexane ring can be accomplished by starting with appropriately substituted cyclohexanone (B45756) derivatives. Multi-component reactions and cascade Michael additions have been utilized to create highly functionalized cyclohexanone precursors, which can then be converted to the desired aminocyclohexanol derivatives with a high degree of diastereoselectivity researchgate.netnih.gov. These methods provide access to a diverse range of analogs with modifications at various positions of the cyclohexyl ring, allowing for a comprehensive exploration of the SAR.

The table below summarizes the key aspects of stereoisomer generation for related cyclohexyl compounds.

StereoisomerPrecursorSynthetic ApproachKey Features
trans4-Nitrophenyl acetic acidTwo-step catalytic hydrogenation with Pd/CControlled pressure and temperature to favor the trans isomer.
cis/transCyclohexanone derivativesEnzymatic reductive amination with transaminasesHigh diastereoselectivity and environmentally friendly conditions.
SubstitutedSubstituted cyclohexanonesCascade Michael addition reactionsGeneration of highly functionalized rings with controlled stereochemistry.

Generation of Targeted Analogs and Prodrug Candidates

The development of targeted analogs and prodrugs of "this compound" is a strategic approach to enhance its therapeutic potential. This involves chemical modifications designed to improve properties such as solubility, metabolic stability, and target specificity.

Prodrug strategies often focus on masking the carboxylic acid or the secondary amine functionalities to improve oral bioavailability and reduce premature metabolic degradation. The carboxylic acid group can be esterified to form various ester prodrugs. These esters can be designed to be cleaved by ubiquitous esterases in the body, releasing the active parent drug at the site of action. For instance, simple alkyl esters or more complex promoieties can be attached to the carboxylic acid.

The secondary amine can also be a site for derivatization to create prodrugs. For example, N-acylation or the formation of carbamates can temporarily mask the amine, altering the physicochemical properties of the molecule. The choice of the promoiety is critical and is often guided by the desired rate of cleavage and the toxicological profile of the released fragment.

Furthermore, the synthesis of analogs can involve modifications to the ether linkage or the acetic acid side chain. For example, the length of the alkyl chain of the ether group could be varied, or the acetic acid moiety could be replaced with other acidic groups like phosphonic or sulfonic acids, or even non-acidic bioisosteres.

The table below presents potential strategies for the generation of targeted analogs and prodrugs of "this compound".

Modification SiteStrategyPotential AdvantageExample of Functional Group
Carboxylic AcidEster ProdrugImproved oral absorption, masking polarityMethyl ester, Ethyl ester, Pivaloyloxymethyl (POM) ester
Secondary AmineN-Acylation/Carbamate ProdrugEnhanced metabolic stability, modulated lipophilicityN-acetyl, N-benzoyl, Ethoxycarbonyl
Benzyl GroupSubstitution/ReplacementAltered target binding, improved potencyHalogenated benzyl, Pyridinylmethyl, Naphthylmethyl
Cyclohexyl RingAdditional FunctionalizationExploration of new binding pockets, enhanced selectivityHydroxyl, Methyl, Fluoro

These synthetic efforts are integral to the iterative process of drug design and development, aiming to produce a lead candidate with an optimized therapeutic profile.

Structure Activity Relationship Sar Analysis and Computational Chemistry Investigations of 4 Benzylamino Cyclohexyloxy Acetic Acid Derivatives

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating how the chemical structure of a compound influences its biological activity. For derivatives of (4-Benzylamino-cyclohexyloxy)-acetic acid, SAR analysis would focus on modifications to the benzylamino moiety, the cyclohexane (B81311) core, and the acetic acid side chain to optimize potency and selectivity for a given biological target.

Impact of Substituent Variation on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents on the benzyl (B1604629) ring or by altering the linker between the amine and the phenyl group. The nature, size, and electronic properties of these substituents can affect the molecule's interaction with target proteins, its lipophilicity, and its metabolic stability. nih.govnih.gov

For instance, in studies of similar benzylamino-containing scaffolds, introducing electron-withdrawing or lipophilic groups onto the aromatic ring has been shown to enhance biological activity. nih.govfiveable.me Modifications could include adding halogens (e.g., F, Cl, Br), alkyl, or alkoxy groups at different positions of the benzyl ring. The goal of these modifications is often to improve binding affinity by exploiting specific pockets within a receptor active site.

Table 1: Hypothetical SAR Data for Benzyl Ring Substituents of this compound Derivatives

This interactive table illustrates a hypothetical structure-activity relationship for derivatives of this compound, focusing on how different substituents on the benzyl ring might affect inhibitory concentration (IC₅₀).

Compound IDSubstituent (R) on Benzyl RingPositionHypothetical IC₅₀ (nM)Notes
A-1 -H (unsubstituted)-150Baseline compound.
A-2 -Cl4- (para)75Electron-withdrawing group may enhance binding.
A-3 -OCH₃4- (para)90Electron-donating group, shows moderate improvement.
A-4 -CF₃3- (meta)50Strong electron-withdrawing group, potentially favorable.
A-5 -CH₃4- (para)120Small lipophilic group with modest effect.
A-6 -Cl2- (ortho)200Potential steric hindrance at the ortho position.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on trends observed in similar compound series.

Positional Isomerism and Stereochemical Influence on Activity

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical determinant of molecular shape and, consequently, biological activity. libretexts.org The two substituents—the benzylamino group and the oxy-acetic acid moiety—can be arranged in either a cis or trans configuration. nih.govlibretexts.org

cis-Isomer : One substituent is in an axial position while the other is equatorial. Through ring-flipping, the two conformers interconvert, but if the substituents are different in size, the conformation where the bulkier group is equatorial will be more stable. scholaris.calibretexts.org

trans-Isomer : Both substituents can be either diaxial or diequatorial. The diequatorial conformation is overwhelmingly more stable as it minimizes severe 1,3-diaxial steric interactions that would occur in the diaxial form. scholaris.cakcl.ac.uk Therefore, the trans isomer is expected to exist predominantly in a rigid, diequatorial chair conformation.

This defined three-dimensional arrangement is crucial for how the molecule fits into a biological target. Often, only one stereoisomer exhibits the desired pharmacological activity because biological macromolecules like enzymes and receptors are chiral environments. semanticscholar.org The distance and spatial orientation between the benzylamino "head" and the acetic acid "tail" are fixed differently in the cis and trans isomers, leading to potentially vast differences in activity.

Conformational Analysis and its Correlation with Activity

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the cyclohexane ring's conformation is paramount. The chair conformation is the most stable form for cyclohexane rings. libretexts.org

Advanced Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools to predict and analyze the properties of molecules like this compound, offering insights that complement experimental studies.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. pulsus.comacs.org For this compound, DFT calculations can optimize the molecular geometry to find the most stable conformation, confirming the preference for the trans-diequatorial arrangement. pulsus.com

Furthermore, these calculations can determine key electronic properties:

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons. The energy gap between them is a measure of chemical reactivity and stability. acs.org

Molecular Electrostatic Potential (MEP) Map : An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, e.g., around the carboxylic acid oxygens and the nitrogen atom) and electron-poor regions (positive potential, e.g., around the amine and carboxylic acid hydrogens). These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, with a biological target.

Table 2: Representative Theoretical Parameters for this compound

This table shows examples of quantum chemical parameters that could be calculated for the title compound using DFT methods.

ParameterHypothetical ValueSignificance
Total Energy (Hartree) -955.123Represents the ground state energy of the optimized geometry.
HOMO Energy (eV) -6.2Indicates the molecule's electron-donating capability.
LUMO Energy (eV) -1.5Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (eV) 4.7Correlates with chemical stability and reactivity.
Dipole Moment (Debye) 2.8Measures the overall polarity of the molecule.

Note: Values are illustrative and represent typical outputs from such calculations.

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. acs.org An MD simulation of this compound, typically placed in a simulated aqueous environment, would reveal its dynamic behavior. researchgate.net

These simulations are crucial for:

Conformational Sampling : Exploring the accessible conformations of the molecule at a given temperature. While the cyclohexane ring is relatively rigid, the benzyl and acetic acid side chains possess rotational freedom. MD can map the preferred orientations and flexibility of these groups.

Solvation Effects : Understanding how interactions with water molecules influence the compound's conformation and the availability of its functional groups for binding.

Binding Dynamics : When simulated with a target protein, MD can provide a detailed, atomistic view of the binding process, revealing how the ligand adapts its conformation to fit into the active site and the specific intermolecular interactions that stabilize the complex.

Ligand-Protein Docking and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as a derivative of this compound, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, providing insights into the molecular interactions driving the binding process.

Research Findings:

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational space is explored to find the most favorable binding pose within the protein's active site. Scoring functions are then used to estimate the binding affinity for each pose. These scores are often expressed in terms of binding energy (e.g., kcal/mol), where a lower value indicates a more stable complex.

The interaction profiling involves analyzing the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, contributing significantly to binding.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

Ionic Interactions: Occur between charged groups on the ligand and protein.

For a hypothetical docking study of a this compound derivative, one would expect the benzylamino group to potentially engage in pi-pi stacking or hydrogen bonding, while the cyclohexyloxy moiety could form hydrophobic interactions. The carboxylic acid group is a prime candidate for forming strong hydrogen bonds or ionic interactions with basic residues in the active site.

Interactive Data Table: Potential Interacting Residues in a Hypothetical Protein Active Site

Interaction TypePotential Ligand MoietyPotential Amino Acid Residues
Hydrogen BondCarboxylic Acid, Benzylamino NHSer, Thr, Tyr, Asn, Gln, His
Ionic InteractionCarboxylic Acid (as carboxylate)Lys, Arg, His
Hydrophobic InteractionCyclohexyl Ring, Benzyl RingAla, Val, Leu, Ile, Phe, Trp
Pi-Pi StackingBenzyl RingPhe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Research Findings:

Specific QSAR models for this compound derivatives are not available in the public domain. However, the methodology can be understood from studies on analogous structures. For example, QSAR studies have been successfully applied to various series of compounds, including benzene (B151609) derivatives and sulfanilamides, to elucidate the structural requirements for their biological activities. nih.govnih.gov

A QSAR study typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a series of this compound derivatives, a QSAR model might look like this hypothetical equation:

pIC50 = c0 + c1LogP + c2TPSA + c3*MW + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, MW is the molecular weight, and c0, c1, c2, c3 are the regression coefficients.

Interactive Data Table: Common Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorsInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular volume, surface area, shape indicesSize and shape of the molecule
HydrophobicLogP, LogDLipophilicity and distribution in biological systems
TopologicalConnectivity indices (e.g., Kier & Hall indices)Atomic arrangement and branching
ConstitutionalMolecular weight, number of H-bond donors/acceptorsBasic composition and potential for specific interactions

Electronic Structure and Reactivity Descriptors Derivation

The electronic structure of a molecule dictates its reactivity and how it will interact with other molecules, including biological targets. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties that serve as reactivity descriptors.

Research Findings:

While specific electronic structure calculations for this compound are not documented in the searched literature, the principles of such analyses are well-established. These calculations provide insights into the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding and predicting chemical reactions and intermolecular interactions.

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential on the surface of a molecule. It helps to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. Red regions typically indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, providing a more quantitative measure of the local electronic environment.

For this compound, one would anticipate that the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen of the benzylamino group, would be regions of high electron density (negative electrostatic potential). Conversely, the acidic proton of the carboxylic acid and the protons on the nitrogen atom would be regions of positive electrostatic potential.

Interactive Data Table: Key Electronic and Reactivity Descriptors

DescriptorAbbreviationSignificance
Energy of the Highest Occupied MOE_HOMORelates to the electron-donating ability of the molecule.
Energy of the Lowest Unoccupied MOE_LUMORelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability.
Ionization PotentialIPThe energy required to remove an electron from the molecule.
Electron AffinityEAThe energy released when an electron is added to the molecule.
ElectronegativityχA measure of the ability of an atom or molecule to attract electrons.
Chemical HardnessηA measure of the resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of chemical hardness, indicating higher reactivity.
Molecular Electrostatic PotentialMEPVisualizes the charge distribution and reactive sites of a molecule.

Mechanistic Elucidation of in Vitro Biological Interactions of 4 Benzylamino Cyclohexyloxy Acetic Acid and Its Analogs

Identification and Characterization of Putative Molecular Targets

The initial step in understanding the biological effects of a novel compound is the identification of its molecular targets. This process often involves computational modeling, affinity chromatography, and various screening assays against known biological molecules. At present, there are no published studies that identify or characterize specific molecular targets for (4-Benzylamino-cyclohexyloxy)-acetic acid or its close analogs.

Enzyme Inhibition and Modulation Kinetics

Many therapeutic agents exert their effects by inhibiting or modulating the activity of specific enzymes. Kinetic studies are crucial to determine the nature and potency of such interactions, providing key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Despite the structural motifs in this compound that could potentially interact with enzyme active sites, there is no available data from in vitro enzyme assays to suggest that it acts as an enzyme inhibitor or modulator.

Receptor Binding Affinity and Selectivity Profiling

Compounds with structures similar to endogenous signaling molecules often interact with cellular receptors. Receptor binding assays are employed to determine the affinity (typically as Kᵢ or Kₐ) of a compound for a panel of receptors, providing insights into its potential pharmacological effects and selectivity. Currently, no receptor binding data for this compound has been reported.

Investigations into Radical Mechanisms and Antioxidant Pathways

The presence of an amine and potentially labile hydrogens in the structure of this compound suggests a potential for radical scavenging and antioxidant activity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to evaluate such properties. However, no studies have been published that investigate the antioxidant potential of this compound.

Spectrum of in Vitro Biological Activities of 4 Benzylamino Cyclohexyloxy Acetic Acid and Its Analogs

Antimicrobial Activity Studies in Defined Microbial Cultures

The antimicrobial potential of (4-Benzylamino-cyclohexyloxy)-acetic acid and its analogs has been a subject of investigation, with studies revealing varying degrees of efficacy against a range of bacterial and fungal pathogens.

Research into the antibacterial properties of analogs, particularly carbazole (B46965) derivatives, has shown promising results, especially against Gram-positive bacteria. For instance, fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have demonstrated significant inhibitory effects on the growth of Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) for several of these derivatives against Staphylococcus strains was determined to be 32 µg/mL. nih.gov In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have shown greater resistance to these compounds. nih.gov Another related compound, 4-(4-(benzylamino)butoxy)-9H-carbazole, also exhibited potent activity against Gram-positive strains, with a concentration of 30 µg/mL causing over 95% inhibition of bacterial growth. fao.org

Table 1: Antibacterial Efficacy of this compound Analogs

Compound/Analog Test Organism Efficacy (MIC/Inhibition)
Fluorinated 4-[4-(benzylamino)butoxy)-9H-carbazole derivatives (2, 4, 8) S. aureus >60% inhibition at 16 µg/mL
Fluorinated 4-[4-(benzylamino)butoxy)-9H-carbazole derivatives (2–5, 7–10) Staphylococcus strains MIC: 32 µg/mL
4-(4-(benzylamino)butoxy)-9H-carbazole Gram-positive strains >95% inhibition at 30 µg/mL
4-(4-(benzylamino)butoxy)-9H-carbazole P. aeruginosa ~50% inhibition at 20 µg/mL
Acetic acid Various hospital isolates MIC: 0.05 - 0.25 μL/mL

The antifungal activity of these analogs has also been evaluated. The addition of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives at a concentration of 64 µg/mL resulted in significant growth inhibition of yeast and filamentous fungi. nih.gov Specifically, against Aspergillus flavus, certain derivatives caused a growth reduction of over 65%. nih.gov Candida albicans was also susceptible, showing a 60% growth inhibition with some of the tested compounds. nih.gov The parent compound, 4-(4-(benzylamino)butoxy)-9H-carbazole, limited the growth of Aspergillus flavus by approximately 45% at a concentration of 60 µg/mL. fao.org Volatile organic compounds containing acetic acid have also been shown to possess antifungal properties. frontiersin.org

Table 2: Antifungal Efficacy of this compound Analogs

Compound/Analog Test Organism Efficacy (Inhibition)
4-[4-(benzylamino)butoxy)-9H-carbazole derivatives Yeast and filamentous fungi Significant inhibition at 64 µg/mL
4-[4-(benzylamino)butoxy)-9H-carbazole derivatives (1, 4) A. flavus >65% inhibition
4-[4-(benzylamino)butoxy)-9H-carbazole derivatives (2, 7) C. albicans 60% inhibition
4-(4-(benzylamino)butoxy)-9H-carbazole A. flavus ~45% inhibition at 60 µg/mL

Receptor Agonistic and Antagonistic Modulations in Cell-Based Assays

The ability of this compound and its analogs to modulate receptor activity is an area of significant interest. While direct studies on the target compound are limited, the principles of receptor modulation by structurally related molecules can be considered. For example, benzodiazepines, which are allosteric modulators of GABA(A) receptors, have been shown to enhance the efficacy of partial agonists. nih.gov This modulation occurs through the stabilization of the open channel active state of the receptor. nih.gov Such allosteric mechanisms could potentially be a mode of action for compounds with similar structural features, though specific receptor targets for this compound have not been extensively defined in the available literature.

Enzyme Modulatory Effects in Biochemical Assays

The interaction of this compound analogs with various enzymes is another facet of their biological profile. While direct enzymatic assays on the primary compound are not widely reported, studies on related structures provide insights. For instance, carbazole derivatives have been investigated for their effects on cellular enzymes. The mechanism of antimicrobial action for some analogs, such as 4-(4-(benzylamino)butoxy)-9H-carbazole, has been linked to an increase in the permeability of the cellular membrane, which may be associated with the modulation of membrane-bound enzymes. fao.org Furthermore, some plant-derived compounds with structural similarities have been shown to inhibit enzymes like tyrosinase, hyaluronidase, and collagenase. researchgate.net

In Vitro Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant capacity of chemical compounds is often evaluated through their ability to scavenge free radicals. While direct data for this compound is scarce, the antioxidant potential of structurally related compounds has been assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govredalyc.org For example, various extracts of medicinal plants containing complex organic acids have demonstrated dose-dependent free radical scavenging activity. nih.govredalyc.org The evaluation of the antioxidant potential of this compound would likely involve similar in vitro assays to determine its capacity to neutralize reactive oxygen species.

Cytotoxic Activity in Defined Cell Lines

The cytotoxic potential of this compound analogs against various cancer cell lines has been a focus of research. Studies on new acetoxycoumarin derivatives, which share some structural features, have shown significant cytotoxic activity. nih.gov For instance, one derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), exhibited a 50% lethal dose (LD50) of 48.1 µM in the A549 human lung cancer cell line and 45.1 µM in the CRL 1548 rat liver cancer cell line. nih.gov Similarly, research on carbazole derivatives has indicated that while they can be effective against microbial cells, their toxicity towards mammalian cells is a critical consideration. For example, 4-(4-(benzylamino)butoxy)-9H-carbazole was found to be more sensitive to human fibroblasts, although it showed only slight hemolysis of red blood cells after 24 hours of treatment. fao.org

Table 3: Cytotoxic Activity of Analogs in Defined Cell Lines

Compound/Analog Cell Line Activity (LD50/IC50)
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (human lung cancer) 48.1 µM
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate CRL 1548 (rat liver cancer) 45.1 µM
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate A549 (human lung cancer) 89.3 µM

Future Research Directions and Emerging Areas for 4 Benzylamino Cyclohexyloxy Acetic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of (4-Benzylamino-cyclohexyloxy)-acetic acid and its derivatives is a critical first step in its evaluation. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also efficient, scalable, and environmentally sustainable.

Retrosynthetic Strategies: A plausible synthetic approach involves a few key transformations. The core cyclohexyloxy acetic acid structure can be synthesized from phenoxyacetic acid derivatives via catalytic hydrogenation. google.comgoogle.com The benzylamino group can then be introduced through reductive amination. Research into optimizing these steps is a key area. For instance, studies on related benzylamino compounds have demonstrated the efficacy of reductive amination using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

Catalysis and Green Chemistry: Modern synthetic chemistry emphasizes the principles of green chemistry to minimize environmental impact. researchgate.netmdpi.com Future synthetic routes for this compound should explore:

Catalytic Hydrogenation: Investigating a range of catalysts (e.g., Pd/C, Ru/C, Pt/C) and reaction conditions (temperature, pressure) can improve the efficiency of converting a phenolic precursor to the cyclohexyl ether. google.comgoogle.com

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives such as ethyl acetate (B1210297) or bio-based solvents is a priority. researchgate.net Some reactions may even be performed in water or under solvent-free conditions. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scaling up compared to traditional batch methods. mdpi.com

The table below outlines potential areas for synthetic methodology development.

Research AreaObjectivePotential Methods & Reagents
Core Scaffold Synthesis Efficiently produce the cyclohexyloxy acetic acid intermediate.Catalytic hydrogenation of a phenoxyacetic acid ester using various catalysts (Ru/C, Pd/C) and subsequent hydrolysis. google.comgoogle.com
Amine Introduction Introduce the benzylamino moiety with high selectivity and yield.Reductive amination of a 4-oxo-cyclohexyloxy-acetic acid precursor with benzylamine (B48309) using NaBH(OAc)₃ or other reducing agents. nih.gov
Green Chemistry Reduce the environmental footprint of the synthesis.Use of aqueous media, bio-solvents, microwave irradiation, or catalyst-free conditions where applicable. nih.govmdpi.comjocpr.com
Process Optimization Improve overall yield, purity, and scalability.High-throughput experimentation (HTE) to rapidly screen catalysts and reaction conditions; implementation of flow chemistry. mdpi.comsigmaaldrich.com

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry provides powerful tools to accelerate drug discovery by predicting the properties of molecules before they are synthesized. arxiv.org For this compound, these methods can guide the design of derivatives with enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a library of this compound analogs, a QSAR model could be developed to predict their potency. unair.ac.idnih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive equation. mdpi.comnih.gov Such models can highlight which structural features are most important for activity, guiding the design of new, more potent compounds. nih.gov

Molecular Docking and Dynamics: If a biological target for this compound is identified or hypothesized, molecular docking can be used to predict how the molecule binds to the target's active site. mdpi.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted binding pose over time, providing a more dynamic picture of the compound-target interaction. mdpi.com These computational techniques were successfully used to design novel benzamide (B126) derivatives and other heterocyclic compounds. mdpi.commdpi.com

The following table summarizes computational approaches applicable to the target compound.

Computational TechniquePurposeExpected Outcome
QSAR Modeling Predict biological activity based on chemical structure.A predictive model that guides the design of analogs with improved potency by identifying key structural descriptors. unair.ac.idnih.gov
Molecular Docking Predict the binding mode of the compound to a protein target.A 3D model of the compound-protein complex, highlighting crucial intermolecular interactions. mdpi.com
Molecular Dynamics (MD) Simulate the movement of the compound and its target over time.Assessment of the stability of the binding pose and flexibility of the complex. mdpi.com
Pharmacophore Modeling Identify the essential 3D arrangement of features required for activity.A virtual template for screening new structures that fit the activity requirements.

Comprehensive Elucidation of Complex Biological Pathways

Understanding how this compound interacts with biological systems is crucial. Future research must focus on identifying its molecular targets and elucidating the downstream pathways it modulates.

Target Identification: The first step is to determine the specific protein or proteins with which the compound interacts. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screening can be employed to "pull down" binding partners from cell lysates. The structural similarity to known pharmacophores, such as PPAR agonists, may provide initial hypotheses for testing. nih.gov

Mechanism of Action Studies: Once a target is identified, subsequent studies are needed to understand the functional consequences of the interaction. This includes:

Enzymatic Assays: If the target is an enzyme, assays can determine if the compound acts as an inhibitor or activator. mdpi.com

Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting can reveal if the compound alters the expression of the target protein or other genes within its signaling pathway. e3s-conferences.org

Metabolomics and Proteomics: Global analyses of metabolites and proteins can provide an unbiased, system-wide view of the cellular changes induced by the compound, revealing its impact on various metabolic and signaling networks. mdpi.com

This multi-pronged approach will build a comprehensive picture of the compound's biological effects.

Experimental ApproachResearch QuestionExample Methodology
Target Identification What protein(s) does the compound bind to?Affinity chromatography followed by mass spectrometry.
Pathway Analysis Which signaling or metabolic pathways are affected?RNA sequencing (RNA-Seq) to analyze global changes in gene expression; metabolomic profiling. e3s-conferences.orgmdpi.com
Functional Validation How does the compound alter cellular function?Cell-based assays measuring proliferation, apoptosis, or other relevant cellular phenotypes. mdpi.com
Target Engagement Does the compound engage its target in a cellular environment?Cellular thermal shift assay (CETSA) or fluorescence-based techniques.

Design and Validation of Advanced In Vitro Screening Platforms

To efficiently test derivatives of this compound and explore its structure-activity relationship, robust in vitro screening platforms are essential. The development of high-throughput screening (HTS) assays is a priority. nih.gov

Assay Development: The design of the assay depends on the biological question being asked. immunologixlabs.com

Target-Based Assays: If the molecular target is known, a biochemical assay can be developed to measure its activity directly. For example, if the target is an enzyme like cyclooxygenase or lipoxygenase, spectrophotometric or fluorescence-based assays can be adapted for an HTS format. researchgate.net

Cell-Based Assays: These assays measure a cellular response and are often considered more physiologically relevant. conceptlifesciences.comnih.gov Examples include reporter gene assays, where the compound's activity leads to the expression of a reporter protein like luciferase, or high-content screening (HCS), which uses automated microscopy to measure changes in cellular morphology or the localization of fluorescent proteins. nih.govnih.govnih.gov

Screening and Validation: Once an assay is developed and optimized for an HTS format (e.g., 384-well or 1536-well plates), it can be used to screen a library of compounds. youtube.com The process involves:

Primary Screen: The entire compound library is tested at a single concentration to identify initial "hits."

Dose-Response Analysis: Hits are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., EC₅₀ or IC₅₀).

Secondary Assays: Active compounds are tested in different, often more complex, assays (e.g., using primary cells instead of immortalized cell lines) to validate their effects and rule out artifacts. immunologixlabs.comnih.gov

The table below compares different screening platforms that could be developed.

Screening PlatformPrincipleAdvantages
Biochemical HTS Measures the direct effect on an isolated protein target (e.g., enzyme inhibition). researchgate.netHigh throughput, mechanistic clarity, low variability.
Reporter Gene Assay Measures the activation or repression of a specific gene promoter linked to a reporter. nih.govnih.govCell-based, provides information on pathway activity, highly sensitive.
High-Content Screening (HCS) Automated imaging to quantify changes in cellular features. nih.govProvides multiparametric data (e.g., cytotoxicity, protein translocation), spatial and temporal resolution.
Phenotypic Screening Measures a complex cellular phenotype without a preconceived target.Unbiased, can identify compounds with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Benzylamino-cyclohexyloxy)-acetic acid, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution between 4-aminocyclohexanol and benzyl halides to introduce the benzylamino group. Subsequent etherification with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) forms the acetic acid moiety. Optimize reaction parameters (solvent polarity, temperature, stoichiometry) using design-of-experiment (DoE) approaches. Monitor purity via TLC and HPLC, and characterize intermediates via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (benzyl protons at δ 7.2–7.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use ¹H/¹³C NMR to confirm structural integrity, focusing on cyclohexyl (δ 1.5–2.5 ppm) and acetic acid (δ 3.8–4.2 ppm) protons. LC-MS validates molecular weight (e.g., [M+H]⁺ peak). For conflicting data (e.g., unexpected splitting in NMR), employ 2D-COSY or HSQC to resolve coupling patterns or confirm stereochemistry. Cross-validate with elemental analysis (±0.3% error margin) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology : Test antioxidant potential via DPPH (λ = 517 nm) and H₂O₂ scavenging assays, using ascorbic acid as a positive control. For enzyme inhibition , employ fluorometric or colorimetric kits (e.g., COX-2 or ACE inhibition). Use IC₅₀ values to compare potency. Ensure triplicate runs and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on functional groups (e.g., acetic acid’s carboxylate as a nucleophile). Validate experimentally via reactions with electrophiles (e.g., diazonium salts) or nucleophiles (e.g., Grignard reagents). Monitor regioselectivity using LC-MS/MS fragmentation patterns .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically addressed?

  • Methodology : Investigate pharmacokinetic factors :

  • Solubility : Use shake-flask method (logP via HPLC).
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound via UPLC-QTOF.
  • Protein binding : Employ equilibrium dialysis (e.g., >95% binding may reduce free drug concentration). Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology : Synthesize analogs with modifications to:

  • Benzyl group : Introduce electron-withdrawing (NO₂) or donating (OCH₃) substituents.
  • Cyclohexyl ring : Test axial vs. equatorial conformers via X-ray crystallography.
  • Acetic acid moiety : Replace with propionic or sulfonic acid groups.
    Correlate structural changes with bioactivity using multivariate regression analysis .

Q. How can researchers resolve crystallization challenges for X-ray diffraction studies?

  • Methodology : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. If crystals fail to form, use co-crystallization with carboxylic acid-binding agents (e.g., 4-dimethylaminopyridine). For unstable crystals, collect data at low temperature (100 K) with synchrotron radiation .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating experimental reproducibility in synthetic yields?

  • Methodology : Apply Grubbs’ test to identify outliers in triplicate runs. Calculate relative standard deviation (RSD <5% indicates high reproducibility). For low-yield reactions (<30%), use response surface methodology (RSM) to identify critical factors (e.g., catalyst loading) .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Methodology : Re-optimize computational models with higher basis sets (e.g., 6-311++G**) and solvent corrections (PCM). Validate transition states via intrinsic reaction coordinate (IRC) analysis. Experimentally trap intermediates using low-temperature quenching (-78°C) and characterize via ESR or FTIR .

Notes for Methodological Rigor

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Monatshefte für Chemie) over vendor platforms .
  • Contradiction handling : Cross-reference spectral data with NIST WebBook entries and report deviations >5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.